N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine
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Overview
Description
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine is a compound that features a thiophene ring attached to an indane structure via an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Attachment to Indane: The thiophene ring is then attached to the indane structure through a series of reactions involving amine linkages.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. Catalysts and reagents used in the process are selected to minimize side reactions and maximize the desired product .
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the substituents introduced.
Scientific Research Applications
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on its application, the compound can influence various biochemical pathways, such as those involved in inflammation, microbial growth, or electronic conductivity.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds such as 2-aminothiophene and 2,3-dihydrothiophene share structural similarities with N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine.
Indane Derivatives: Compounds like 2-aminoindane and 2,3-dihydro-1H-indene also exhibit structural similarities.
Uniqueness: this compound is unique due to the combination of the thiophene and indane structures, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-4-13-8-14(7-12(13)3-1)15-9-11-5-6-16-10-11/h1-6,10,14-15H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSMTWMEOQZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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